Conformational Restriction Enhances 5-HT₂A Binding Free Energy
The 2,3-dihydrobenzofuran ring in the target compound serves as a conformationally restricted bioisostere of the 5‑methoxy group found in hallucinogenic phenethylamines. In a direct comparative study, the free energy of binding (ΔG) derived from radioligand displacement at rat cortical 5‑HT₂ receptors was 2.4–3.2 kcal/mol greater for the dihydrobenzofuran‑containing analogue than for the corresponding acyclic 2,5‑dimethoxyphenyl analogue [1]. This difference corresponds to a 50‑ to 200‑fold increase in binding affinity, demonstrating that the rigid scaffold provides a substantial and quantifiable thermodynamic advantage for target engagement.
| Evidence Dimension | Binding free energy (ΔG) at 5‑HT₂ receptors |
|---|---|
| Target Compound Data | ΔG increased by 2.4–3.2 kcal/mol (relative to acyclic comparator) |
| Comparator Or Baseline | 1-(2,5-dimethoxyphenyl)-2-aminopropane (acyclic phenethylamine) |
| Quantified Difference | 2.4–3.2 kcal/mol (greater binding energy for the dihydrobenzofuran scaffold) |
| Conditions | Radioligand displacement assay using [¹²⁵I]-(R)-DOI in rat cortical homogenate |
Why This Matters
This quantifiable thermodynamic advantage directly translates to higher receptor occupancy at lower concentrations, enabling more efficient probe development and reducing the synthetic burden required to achieve nanomolar potency in CNS‑targeted programs.
- [1] Nichols DE, et al. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. J Med Chem. 1991;34(1):276-281. PMID: 1992127. View Source
